Ethyl 1,3-thiazinane-4-carboxylate
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Overview
Description
Ethyl 1,3-thiazinane-4-carboxylate is a heterocyclic compound containing a six-membered ring with both nitrogen and sulfur atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur in the ring structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,3-thiazinane-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment, forming the thiazinane ring . Another method includes the gold-catalyzed formation of 1,3-thiazine derivatives, which can be further converted to thiazinane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production. For example, the use of ceric ammonium nitrate (CAN) as a catalyst in a one-pot, multi-component reaction has been reported for the synthesis of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-thiazinane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Ethyl 1,3-thiazinane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 1,3-thiazinane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Ethyl 1,3-thiazinane-4-carboxylate can be compared with other similar compounds, such as:
1,3-Thiazine derivatives: These compounds share a similar ring structure but differ in their substitution patterns and chemical properties.
1,4-Thiazinane derivatives: These compounds have a different arrangement of nitrogen and sulfur atoms in the ring, leading to distinct chemical behaviors
Properties
IUPAC Name |
ethyl 1,3-thiazinane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-10-7(9)6-3-4-11-5-8-6/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEKFBMAJGARSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCSCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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